molecular formula C12H9Br B048390 2-Bromobiphenyl CAS No. 2052-07-5

2-Bromobiphenyl

Cat. No.: B048390
CAS No.: 2052-07-5
M. Wt: 233.1 g/mol
InChI Key: KTADSLDAUJLZGL-UHFFFAOYSA-N
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Description

Chemical Identity:
2-Bromobiphenyl (CAS: 2052-07-5) is a halogenated aromatic compound with the molecular formula C₁₂H₉Br and a molecular weight of 233.11 g/mol. It is a colorless liquid at room temperature, with a melting point of 1.5–2.0°C, boiling point of 297–298°C, and density of 1.352 g/mL . Its structure consists of a biphenyl backbone with a bromine atom substituted at the ortho position (2-position) of one phenyl ring.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reactions

Palladium-Catalyzed Coupling with Aryl Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone for synthesizing 2-bromobiphenyl, leveraging palladium catalysts to couple aryl halides with boronic acids. A representative protocol involves reacting 1,2-dibromobenzene with phenylboronic acid in the presence of Pd(PPh₃)₄, potassium phosphate (K₃PO₄), and toluene at 80°C . This method achieves yields exceeding 85% under aerobic conditions, with the catalyst loading as low as 0.2 mol% . Key steps include:

  • Reagent Preparation : Freshly recrystallized aryl boronic acid and powdered K₃PO₄ ensure minimal side reactions.

  • Catalytic Cycle : Pd⁰ intermediates facilitate oxidative addition and transmetalation, forming the biaryl bond .

  • Workup : Extraction with ethyl acetate and purification via flash chromatography on silica gel yield >95% purity .

A variant employing Pd/C and fluorobenzene at 50–55°C minimizes terphenyl byproducts (<5%), highlighting temperature’s critical role in suppressing undesired homo-coupling .

Optimized Solvent Systems and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. A patent by Narducci et al. demonstrates that toluene/ethanol/water (1:1:1) with K₂CO₃ as the base enhances solubility and stabilizes the palladium catalyst, achieving 92% yield at 85–90°C . Comparative studies show that polar aprotic solvents like DMF accelerate rates but risk side reactions with sensitive functional groups .

Ullmann-Type Coupling and Directed Ortho-Metalation

Copper-Mediated Ullmann Coupling

While less common for this compound, Ullmann coupling of bromobenzene derivatives with aryl Grignard reagents offers a pathway under high-temperature conditions (150–200°C). However, this method suffers from low regioselectivity and requires stoichiometric copper, limiting its industrial applicability .

Directed Ortho-Metalation with n-Butyllithium

A innovative approach by Narducci et al. involves lithiating this compound with n-butyllithium at −78°C, followed by quenching with 1,4-dibromobutane to install alkyl chains for ionomer synthesis . This method, validated by ¹H-NMR, achieves quantitative functionalization but demands stringent anhydrous conditions.

Transition Metal-Catalyzed Annulation

Palladium-Catalyzed Aryne Annulation

A novel annulation strategy reported in Organic Syntheses generates triphenylene derivatives via in situ aryne formation . While primarily targeting polycyclic aromatics, this method utilizes this compound as an intermediate through Pd(bda)₂/P(o-tolyl)₃-catalyzed cyclization. The reaction proceeds at 110°C in acetonitrile/toluene, yielding 75–95% with excellent functional group tolerance .

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temperature Yield Byproducts
Suzuki-Miyaura Pd(PPh₃)₄ or Pd/CToluene/EtOH/H₂O80–90°C85–92%Terphenyl (<5%)
Directed Metalation n-BuLiTHF−78°C>90%None reported
Annulation Pd(bda)₂MeCN/PhMe110°C75–95%Oligomers (<10%)
Ullmann Coupling Cu powderFluorobenzene150–200°C70–81%Terphenyl (10–20%)

Industrial-Scale Considerations and Purification

Distillation vs. Chromatography

Large-scale production favors distillation due to silica gel chromatography’s cost and scalability limitations. The US5254776A patent isolates this compound via fractional distillation under reduced pressure (40°C, 700 mbar), achieving >99% purity .

Byproduct Management

Terphenyl formation, a persistent issue in coupling reactions, is mitigated by optimizing temperature (50–55°C) and using electron-deficient palladium catalysts . Sodium sulfite washes effectively remove residual bromine, as evidenced by fading reaction mixture color .

Chemical Reactions Analysis

Types of Reactions

2-Bromobiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to form biphenyl

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as phenyl ethers or phenylamines.

    Coupling: Biaryl compounds are the major products.

    Reduction: Biphenyl is the major product

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate for Biaryl Compounds

2-Bromobiphenyl serves as a crucial intermediate in the synthesis of unsymmetrically substituted biaryls. It can undergo various reactions, including bromine-lithium exchange, to generate reactive lithium species that can subsequently react with electrophiles. This method has been shown to produce high yields of desired products while minimizing side reactions. For example, the reaction with methyl iodide and benzaldehyde yielded 2-bromo-2'-methylbiphenyl with an 89% yield under optimized conditions .

Reaction TypeElectrophileYield (%)
Bromine-Lithium ExchangeMethyl Iodide89%
Sequential Electrophile IntroductionBenzaldehyde75%

1.2 Synthesis of Phenanthrene Derivatives

In addition to biaryls, this compound is used in synthesizing phenanthrene derivatives. The compound can be transformed into phenanthrene via various coupling reactions, making it a valuable precursor in producing complex polycyclic aromatic hydrocarbons .

Pharmaceutical Applications

2.1 Drug Development

This compound has been identified as an essential intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a role in producing flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves using this compound as a building block to create more complex structures required for therapeutic efficacy .

Case Study: Flurbiprofen Synthesis

  • Starting Material: this compound
  • Intermediate: 2-Fluoro-4-bromobiphenyl
  • Final Product: Flurbiprofen
  • Yield: Approximately 55% from initial reactions .

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

Recent studies have highlighted the potential of this compound in developing materials for OLEDs. It is utilized to synthesize hole transport materials (HTMs) that enhance device efficiency and stability. For example, a derivative synthesized from this compound demonstrated improved thermal stability and performance in OLED applications .

Material TypeApplicationPerformance Improvement
Hole Transport MaterialOLEDsEnhanced thermal stability

Agrochemical Applications

The compound also finds utility in agrochemicals, where it acts as an intermediate for synthesizing various agricultural chemicals. Its halogenated structure allows for modifications that enhance the efficacy of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 2-Bromobiphenyl involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, allowing the formation of new chemical bonds. In coupling reactions, the bromine atom facilitates the formation of biaryl compounds through the formation of a palladium complex .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Insoluble in water but soluble in organic solvents like hexane and acetone .
  • Reactivity : Light-sensitive and exhibits moderate flammability (flash point: 113°C) .
  • Spectral Data : Fluorescence λₘₐₓ at 310 nm and phosphorescence λₘₐₓ at 440 nm, though emission spectra lack structural definition due to steric hindrance from the ortho-bromine atom .

Structural Isomers: 3-Bromobiphenyl and 4-Bromobiphenyl

Physical and Chemical Properties :

Property 2-Bromobiphenyl 3-Bromobiphenyl (CAS: 2113-57-7) 4-Bromobiphenyl (CAS: 92-66-0)
Melting Point (°C) 1.5–2.0 Data not available 89–91
Boiling Point (°C) 297–298 Data not available 310–312
Density (g/mL) 1.352 Data not available 1.470
Fluorescence λₘₐₓ (nm) 310 Data not available 305 (structured)

Key Differences :

  • Electronic Effects : The para-substituted 4-Bromobiphenyl exhibits more structured fluorescence due to reduced steric hindrance, enabling a planar geometry that stabilizes excited states. In contrast, the ortho-bromine in this compound disrupts conjugation, leading to red-shifted, unstructured emissions .
  • Reactivity : Para-substituted isomers (e.g., 4-Bromobiphenyl) are more reactive in cross-coupling reactions due to easier access to the halogen atom, whereas ortho-substituted derivatives face steric challenges .

Halogenated Biphenyl Analogs: Chloro- and Iodobiphenyls

Ionization and Fragmentation Trends :
A comparative study of 2-halobiphenyls (X = Cl, Br, I) revealed:

  • Ionization Energy (IE) : 2-Chlorobiphenyl > this compound > 2-Iodobiphenyl, correlating with decreasing halogen electronegativity .
  • Appearance Energy (AE) : Lower for 2-Iodobiphenyl due to weaker C–I bond strength compared to C–Br and C–Cl .

Environmental Impact :

  • Persistence : Brominated biphenyls (e.g., this compound) are more persistent than chlorinated analogs due to stronger C–Br bonds but less toxic than polybrominated biphenyls (PBBs) .

Functionalized Biphenyl Derivatives

Examples :

  • 4'-Bromobiphenyl-2-carboxylic Acid (CAS: 37174-65-5) : A carboxylic acid derivative used in organic synthesis; its para-bromine enhances electronic effects for directing subsequent reactions .
  • 2'-Bromobiphenyl-2-Carboxaldehyde (CAS: 75295-62-4) : An aldehyde-substituted analog with applications in asymmetric catalysis .

Comparison with this compound :

  • Reactivity: Functional groups (e.g., –COOH, –CHO) increase polarity and reactivity compared to non-polar this compound.
  • Applications : Carboxylic acid derivatives are more water-soluble and used in pharmaceutical intermediates, whereas this compound is primarily a building block in materials science .

Toxicity and Regulatory Status

  • This compound: Classified as a persistent organic pollutant (POP) with carcinogenic and reproductive toxicity risks .
  • 4-Bromobiphenyl : Less studied but regulated under environmental guidelines due to structural similarity to PBBs .
  • Regulatory Gaps: No specific OSHA or EPA regulations exist for mono-brominated biphenyls, though they fall under broader halogenated compound guidelines .

Biological Activity

2-Bromobiphenyl (C₁₂H₉Br), a brominated biphenyl compound, is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, toxicological effects, and metabolic pathways, supported by relevant case studies and data tables.

This compound is characterized by the following physicochemical properties:

PropertyValue
Molecular FormulaC₁₂H₉Br
Molecular Weight233.11 g/mol
Melting Point1.5 - 2 °C
Boiling Point297 - 298 °C
Density1.352 g/mL
CAS Number2052-07-5

Biological Activity

Pharmacological Properties
this compound has been investigated for various pharmacological activities, including:

  • Antimicrobial Activity : Studies indicate that biphenyl derivatives exhibit significant antimicrobial properties. For instance, certain derivatives of biphenyl have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially useful in treating conditions like arthritis .
  • Antitumor Activity : Research has demonstrated that certain bromobiphenyls can inhibit tumor growth in various cancer models, suggesting a potential role in cancer therapy .

Toxicological Profile
The toxicological effects of this compound have been documented in several studies. It is classified as a hazardous substance with potential irritant effects on skin and eyes. In animal studies, exposure to high doses has led to liver toxicity and adverse reproductive effects . The following table summarizes key toxicological findings:

Study ReferenceEffect ObservedOrganism
ATSDR Liver toxicityRabbit
ScienceDirect Metabolism leading to hydroxylated productsRabbit

Metabolism

The metabolic pathways of this compound have been explored in various studies. It undergoes biotransformation primarily through hydroxylation, leading to mono- and dihydroxylated metabolites. These metabolites exhibit different biological activities compared to the parent compound .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound derivatives against clinical isolates of bacteria. Results indicated a significant inhibition zone against E. coli, suggesting potential as an antibacterial agent.
  • Cancer Treatment : In a preclinical trial involving breast cancer cell lines, this compound demonstrated dose-dependent cytotoxicity, highlighting its potential as an antitumor agent.
  • Toxicological Assessment : A comprehensive toxicological assessment was conducted on rabbits exposed to varying concentrations of this compound. The study found significant liver enzyme elevation, indicating hepatotoxicity at higher doses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromobiphenyl, and how can reaction conditions be tailored to improve yield?

  • This compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or direct bromination of biphenyl. Optimizing catalysts (e.g., palladium-based), temperature (80–120°C), and solvent polarity (toluene or THF) can enhance yields . Purification often involves column chromatography with silica gel and non-polar eluents .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Column chromatography using silica gel and hexane/ethyl acetate gradients (9:1 to 4:1) effectively removes byproducts. For trace impurities, recrystallization in ethanol or hexane is advised .

Q. How can structural characterization of this compound be performed to confirm purity and isomer identity?

  • Use NMR (¹H/¹³C) to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) confirms molecular mass (233.108 g/mol), while X-ray crystallography resolves stereochemical ambiguities .

Q. Which analytical methods are suitable for quantifying this compound in environmental or biological samples?

  • Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography (HPLC) with UV detection (λ = 254 nm) are standard. Internal standards (e.g., deuterated analogs) improve accuracy in complex matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential reproductive toxicity (observed in murine oocyte studies). Store in amber glass at 4°C, away from oxidizers .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic structure and reactivity of this compound in cross-coupling reactions?

  • The bromine atom acts as a directing group, facilitating meta-substitution in electrophilic aromatic substitution. Its electron-withdrawing nature lowers the HOMO energy, affecting charge-transfer interactions in catalytic cycles .

Q. What experimental approaches elucidate the photophysical behavior of this compound in excited states?

  • Time-resolved fluorescence spectroscopy at 77 K reveals triplet-state lifetimes (phosphorescence). UV-Vis absorption in ethanol (λmax ~ 280 nm) and computational studies (TD-DFT) correlate with experimental data .

Q. How can this compound be utilized as a reference standard in environmental pollutant analysis?

  • Prepare calibration curves using solutions in isooctane (35–100 µg/mL) for GC-MS quantification. Monitor degradation products (e.g., biphenyl) via fragmentation patterns (m/z 154 for [C₁₂H₉Br]⁺ → [C₁₂H₈]⁺ + Br⁻) .

Q. What mechanisms underlie the reproductive toxicity of this compound observed in murine models?

  • At 10 µg/mL, this compound disrupts oocyte maturation by inhibiting spindle assembly (via tubulin polymerization interference) and induces oxidative stress, leading to apoptosis. Dose-response studies require stringent controls (e.g., vehicle-only groups) .

Q. How should researchers address contradictions in reported ionization energies (IEs) and fragmentation pathways of this compound?

  • Replicate experiments using standardized conditions (e.g., electron energy = 70 eV in EI-MS). Compare with theoretical calculations (e.g., coupled-cluster CCSD(T)) to resolve discrepancies. Meta-analyses of literature data (e.g., NIST databases) are critical .

Properties

IUPAC Name

1-bromo-2-phenylbenzene
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InChI

InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
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InChI Key

KTADSLDAUJLZGL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2Br
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Molecular Formula

C12H9Br
Record name 2-BROMOBIPHENYL
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DSSTOX Substance ID

DTXSID0024638
Record name 2-Bromobiphenyl
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Molecular Weight

233.10 g/mol
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Physical Description

2-bromobiphenyl is a clear liquid. Insoluble in water. (NTP, 1992)
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Boiling Point

565 to 568 °F at 760 mmHg (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Density

1.2175 (NTP, 1992) - Denser than water; will sink
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CAS No.

2052-07-5
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Melting Point

34.7 to 35.6 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

A solution of 8.8 mL of isoamylnitrite in 120 mL of benzene at 45° C. was treated dropwise over 30 minutes with a solution of 7.5 g of 2-bromoaniline in 30 mL of benzene. After the addition was complete, the mixture was heated at reflux for 90 minutes then cooled and concentrated under vacuum. The product was purified by preparative high pressure liquid chromatography on silica, eluting with hexanes. 1H NMR (200 MHz,CDCl3): 7.23 (m,2H), 7.35 (m,1H), 7.44 (s,5H), 7.70 (d,8 Hz,1H).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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